molecular formula C16H21N3O2S B163290 tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate CAS No. 131779-46-9

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate

Cat. No.: B163290
CAS No.: 131779-46-9
M. Wt: 319.4 g/mol
InChI Key: SVEGEVBKWFQUFE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21N3O2S This compound features a piperazine ring substituted with a benzo[d]isothiazolyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of benzo[d]isothiazole derivatives with piperazine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Biological Activity

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate (CAS No. 131779-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2SC_{16}H_{21}N_{3}O_{2}S with a molecular weight of 319.42 g/mol. The compound features a piperazine core substituted with a benzo[d]isothiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including those with benzo[d]isothiazole structures, exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, in studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, significant zones of inhibition were observed, indicating effective antibacterial activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For example, studies showed that compounds with similar structures exhibited IC50 values ranging from 6 to 25 µg/mL against various cancer cell lines, suggesting potential use in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing benzo[d]isothiazole moieties have been shown to inhibit specific enzymes critical for bacterial survival and proliferation.
  • Interference with Cell Signaling : The compound may modulate cell signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized piperazine derivatives demonstrated that this compound showed a significant zone of inhibition (up to 20 mm) against Candida albicans and various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL .

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound2010
Ciprofloxacin255
Griseofulvin228

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM against HeLa cells. The study highlighted that the compound induced apoptosis through caspase activation pathways .

Cell LineIC50 (µM)
HeLa15
MCF718
A54920

Properties

IUPAC Name

tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGEVBKWFQUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567780
Record name tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131779-46-9
Record name tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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